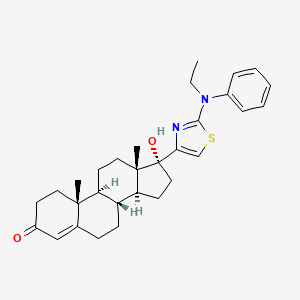
3,4,5,6,7,8-hexahydro-1(2H)-isoquinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6,7,8-Hexahydro-1(2H)-isoquinolinone is a heterocyclic organic compound with the molecular formula C9H11NO It is a derivative of isoquinoline, characterized by a partially saturated ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6,7,8-hexahydro-1(2H)-isoquinolinone typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. Another approach involves the reduction of isoquinoline N-oxide using reducing agents like zinc and acetic acid.
Industrial Production Methods: For industrial-scale production, the catalytic hydrogenation method is preferred due to its efficiency and scalability. The process involves dissolving isoquinoline in a suitable solvent, such as ethanol, and then subjecting it to hydrogen gas in the presence of a palladium catalyst. The reaction is carried out at elevated temperatures (around 100-150°C) and pressures (50-100 atm) to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions: 3,4,5,6,7,8-Hexahydro-1(2H)-isoquinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Further reduction of the compound can lead to the formation of fully saturated isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), zinc, acetic acid.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products:
Oxidation: Isoquinoline N-oxide.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: N-substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
3,4,5,6,7,8-Hexahydro-1(2H)-isoquinolinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its structural similarity to neurotransmitters.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of various pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,4,5,6,7,8-hexahydro-1(2H)-isoquinolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways. Its structural similarity to neurotransmitters allows it to bind to receptor sites, influencing neurotransmission and potentially leading to therapeutic effects in neurological conditions.
Comparación Con Compuestos Similares
Isoquinoline: The parent compound from which 3,4,5,6,7,8-hexahydro-1(2H)-isoquinolinone is derived.
Tetrahydroisoquinoline: A partially saturated derivative of isoquinoline with similar structural features.
Octahydroisoquinoline: A fully saturated derivative of isoquinoline.
Comparison: this compound is unique due to its specific degree of saturation, which imparts distinct chemical and physical properties. Compared to isoquinoline, it has reduced aromaticity and increased reactivity towards certain chemical reactions. Tetrahydroisoquinoline and octahydroisoquinoline, while similar, differ in their saturation levels and, consequently, their reactivity and applications.
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
3,4,5,6,7,8-hexahydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H13NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H2,(H,10,11) |
Clave InChI |
FILNPHNMSIBWEE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)CCNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


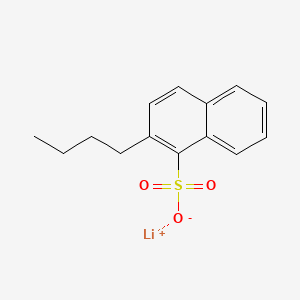
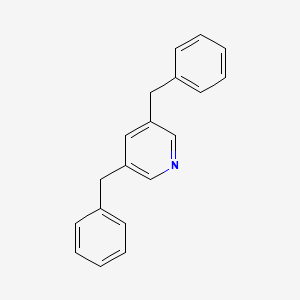
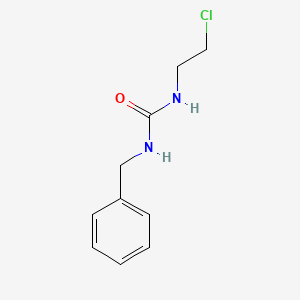
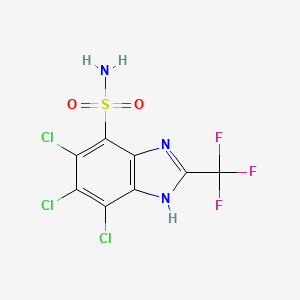
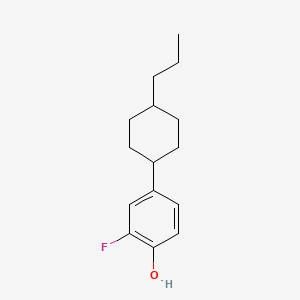
![1h-[1,3]Diazepino[1,7-a]benzimidazole](/img/structure/B13784729.png)
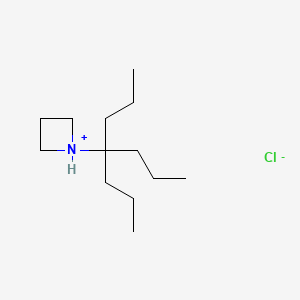
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)
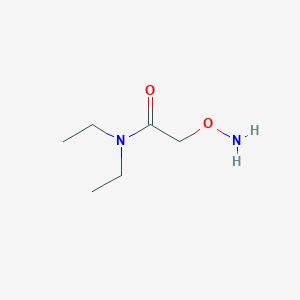
![2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13784772.png)

![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-](/img/structure/B13784777.png)

